molecular formula C18H22N2O3 B3915843 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

Cat. No.: B3915843
M. Wt: 314.4 g/mol
InChI Key: HGBGITMGCCVXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a synthetic compound belonging to the class of coumarin derivatives. Coumarins are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This particular compound has been studied for its potential therapeutic applications, especially in the field of central nervous system (CNS) disorders due to its interaction with serotonin receptors .

Preparation Methods

The synthesis of 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity, using techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include modified coumarin derivatives with altered biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE primarily involves its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. By binding to these receptors, the compound can modulate serotonin levels in the brain, which is crucial for mood regulation and other CNS functions . The molecular targets include the G-protein-coupled receptors, and the pathways involved are related to neurotransmitter signaling.

Comparison with Similar Compounds

Similar compounds include other coumarin derivatives with piperazine groups, such as:

The uniqueness of 7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific structure, which allows for strong interaction with serotonin receptors, making it a promising candidate for CNS-related therapeutic applications.

Properties

IUPAC Name

7-hydroxy-6-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-19-7-9-20(10-8-19)11-15-16(21)6-5-13-12-3-2-4-14(12)18(22)23-17(13)15/h5-6,21H,2-4,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGBGITMGCCVXPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 2
Reactant of Route 2
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 3
Reactant of Route 3
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 4
Reactant of Route 4
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 5
Reactant of Route 5
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
Reactant of Route 6
7-HYDROXY-6-[(4-METHYLPIPERAZIN-1-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE

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